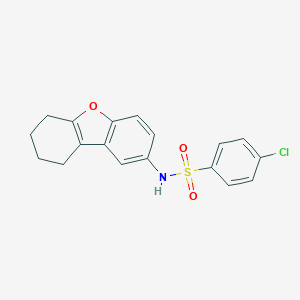
2,3-Tetr amethylene-5-(p-chlor obenzenesulfonamido)benz ofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Tetramethylene-5-(p-chlorobenzenesulfonamido)benzofuran, commonly known as TCBF, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of benzofuran sulfonamides and has been found to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of TCBF is not fully understood. However, it is believed that this compound inhibits the activity of enzymes and proteins by binding to their active sites and preventing them from carrying out their functions.
Biochemical and Physiological Effects:
TCBF has been found to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve the function of the immune system. TCBF has also been found to have neuroprotective effects and can protect against the damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TCBF in lab experiments is its high purity and stability. This compound is also easy to synthesize and can be obtained in large quantities. However, one of the limitations of using TCBF is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of TCBF in scientific research. One area of interest is the development of TCBF-based drugs for the treatment of various diseases, such as cancer and inflammation. Another future direction is the investigation of the mechanism of action of TCBF and its potential targets in the body. Finally, there is a need for further research to explore the potential side effects of TCBF and its safety profile in humans.
Conclusion:
In conclusion, TCBF is a synthetic compound that has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes and proteins. This compound has been found to exhibit various biological activities and has potential applications in the development of new drugs for the treatment of various diseases. Further research is needed to explore the full potential of TCBF and its safety profile in humans.
Métodos De Síntesis
TCBF can be synthesized by the reaction of 2,3-dibromotetramethylene and p-chlorobenzenesulfonamide in the presence of a palladium catalyst. The reaction yields TCBF as a white crystalline solid with a high purity.
Aplicaciones Científicas De Investigación
TCBF has been extensively used in scientific research due to its ability to inhibit the activity of certain enzymes and proteins. This compound has been found to exhibit inhibitory activity against the enzyme carbonic anhydrase, which plays a crucial role in the regulation of pH in the body. TCBF has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Propiedades
Fórmula molecular |
C18H16ClNO3S |
|---|---|
Peso molecular |
361.8 g/mol |
Nombre IUPAC |
4-chloro-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H16ClNO3S/c19-12-5-8-14(9-6-12)24(21,22)20-13-7-10-18-16(11-13)15-3-1-2-4-17(15)23-18/h5-11,20H,1-4H2 |
Clave InChI |
GOVAJEDQWKQTFQ-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
SMILES canónico |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



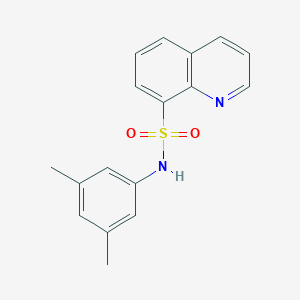
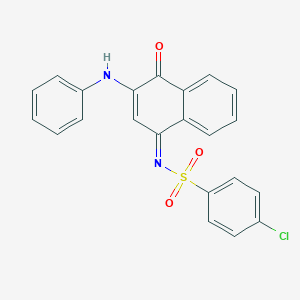
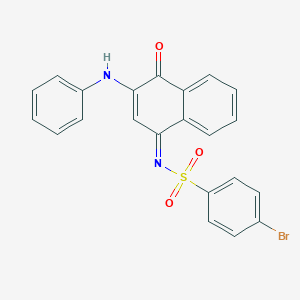
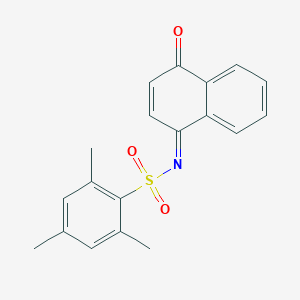
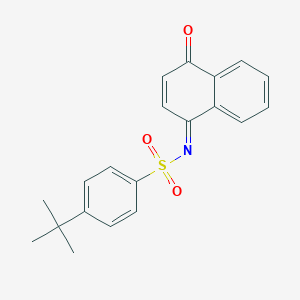
![Methyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281723.png)
![Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281726.png)
![Ethyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281728.png)
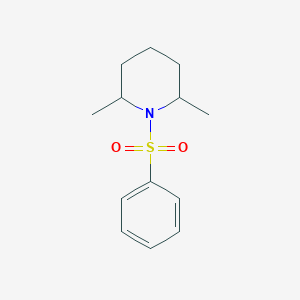
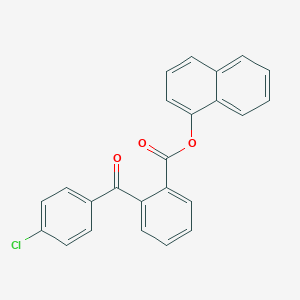

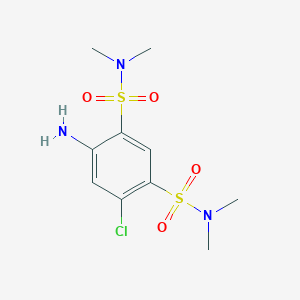
![4-bromo-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281737.png)
![Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281738.png)